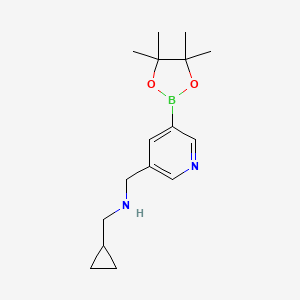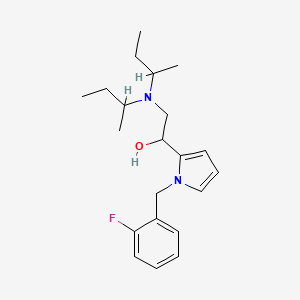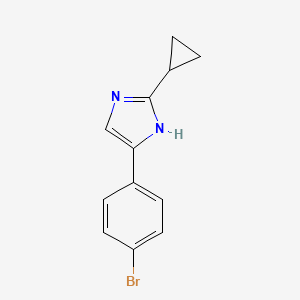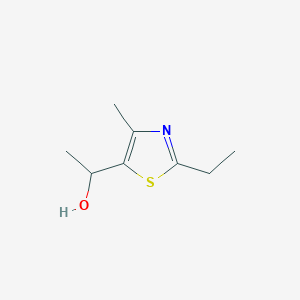
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol
Descripción general
Descripción
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol is an organic compound with the molecular formula C8H13NOS . It has a molecular weight of 171.26 .
Molecular Structure Analysis
The structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis of Anticancer Agents
One study describes the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles using a related compound as a building block. These synthesized compounds exhibited promising antitumor activities against MCF-7 tumor cells, suggesting their potential as anti-breast cancer agents (Mahmoud et al., 2021).
Antimicrobial and Antitubercular Activities
Another research area explores the synthesis of novel thiazole and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety. These compounds were evaluated for their antimicrobial activities, indicating the potential for developing new antimicrobial agents (Abdelhamid & Afifi, 2010).
Cardioprotective Activity
Research on the cardioprotective activity of 2-arylimino-1,3-thiazole derivatives demonstrates the potential of these compounds to protect against cardiovascular diseases. A specific compound was found to delay constrictor responses in rat aorta, exceeding the activity of known cardioprotective agents (Drapak et al., 2019).
Antimalarial Activity
The antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives has been investigated, showing significant inhibitory potential against Plasmodium falciparum. This suggests the utility of thiazole derivatives in the development of new antimalarial drugs (Makam et al., 2014).
Synthesis of Heterocyclic Compounds
Studies also focus on the synthesis of novel heterocyclic compounds combining thiazole with other heterocycles, such as triazoles, demonstrating diverse biological activities. These compounds were evaluated for their potential in various biological applications, including as antimicrobial and antitumor agents (Kariuki et al., 2022).
Mecanismo De Acción
Target of Action
Thiazole compounds are known to interact with a variety of biological targets. They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
The mode of action of thiazole compounds can vary greatly depending on the specific compound and its targets. For example, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds can affect a variety of biochemical pathways. They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
The molecular and cellular effects of thiazole compounds can include changes in cell signaling, gene expression, and cellular metabolism. Some thiazole compounds have been found to have analgesic and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol plays a significant role in biochemical reactions due to its thiazole ring structure. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . The interactions of this compound with these biomolecules are primarily through binding interactions, which can modulate the activity of enzymes and proteins involved in these biological processes.
Cellular Effects
This compound has been observed to influence various cellular processes. Thiazole derivatives, including this compound, can affect cell signaling pathways, gene expression, and cellular metabolism . These effects are mediated through interactions with specific receptors and enzymes, leading to changes in cellular function. For example, thiazole derivatives have been shown to modulate the activity of neurotransmitters, such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to interact with DNA and proteins, leading to the modulation of their activity . For instance, thiazole derivatives can bind to DNA and inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, thiazole derivatives can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Thiazole derivatives have been shown to exhibit time-dependent effects on cellular processes, with some compounds demonstrating a fast onset of action . The stability of this compound in laboratory settings is crucial for its effectiveness in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Thiazole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, thiazole derivatives can exhibit cytotoxic activity at high doses, leading to cell death . It is essential to determine the optimal dosage of this compound to achieve the desired biological effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives can modulate metabolic flux and metabolite levels by interacting with enzymes involved in metabolic pathways . For example, thiazole derivatives can influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Thiazole derivatives can interact with transporters and binding proteins, influencing their localization and accumulation within cells . The distribution of this compound within tissues can affect its effectiveness in targeting specific cellular processes and pathways.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Thiazole derivatives can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h6,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQXPDSIATYONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1442975.png)
![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)
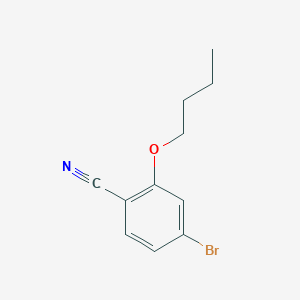
![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)
![(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1442980.png)
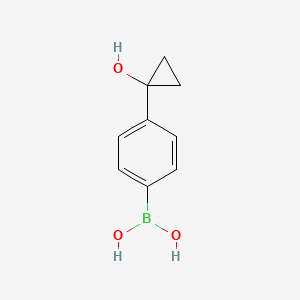

![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)

